NTP-15-5 free base

Description

Contextual Significance in Ligand Design for Molecular Probes

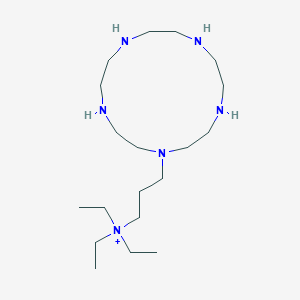

The design of molecular probes often requires the integration of multiple functionalities into a single molecule: a targeting element, a signaling component (like a fluorophore or a radionuclide), and a stable chemical backbone. The structure of NTP-15-5 is an exemplary illustration of this design principle.

The nih.govaneN5 macrocyclic ring is a powerful chelating agent, capable of forming highly stable complexes with a variety of metal ions. This property is particularly useful for creating radiolabeled probes for medical imaging and therapy. For instance, derivatives of the nih.govaneN5 macrocycle have been functionalized to create bifunctional reagents for radiolabeling monoclonal antibodies with copper isotopes like 64Cu and 67Cu. acs.orgosti.gov The high stability of these metal complexes is crucial to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity.

The most significant feature of NTP-15-5 in ligand design is the triethylammonio-propyl side chain. This quaternary ammonium (B1175870) group carries a permanent positive charge, enabling it to interact with negatively charged biological structures. rsc.org This electrostatic attraction is the basis for its use in targeting tissues rich in proteoglycans, such as cartilage. nih.gov Proteoglycans are major components of the extracellular matrix (ECM) in cartilage and are highly negatively charged due to the presence of sulfate (B86663) and carboxylate groups. nih.gov This has been exploited in the development of a technetium-99m labeled version of the compound, [99mTc]NTP 15-5, as a radiotracer for imaging cartilage and chondrosarcomas, which are cancers characterized by the overproduction of cartilage ECM. nih.govresearchgate.net The positively charged probe is drawn to the high concentration of negative charges in the tumor's extracellular matrix, allowing for targeted imaging. nih.govresearchgate.net This targeting strategy has also been explored for the delivery of anticancer drugs, such as melphalan (B128), to chondrosarcomas. researchgate.net

The use of quaternary ammonium groups is a broader strategy in probe design. They can enhance water solubility and have been attached to fluorophores like BODIPY to create probes for live-cell imaging. frontiersin.org The interaction of these charged groups with cell surfaces and the ECM is a key area of research for targeted drug and gene delivery. oup.comucl.ac.uk

Historical Perspective of Macrocyclic Amine Chemistry

The field of macrocyclic chemistry, which provides the foundation for compounds like NTP-15-5, has its roots in the mid-20th century. While certain natural macrocycles like porphyrins were known, the systematic synthesis and study of synthetic macrocycles began to flourish in the 1960s. acs.org A pivotal moment was Charles Pedersen's discovery of crown ethers, which demonstrated the remarkable ability of these cyclic polyethers to selectively bind metal cations. royalsocietypublishing.org This work, along with the development of cryptands by Jean-Marie Lehn and host-guest chemistry by Donald Cram, was recognized with the 1987 Nobel Prize in Chemistry and laid the groundwork for supramolecular chemistry. royalsocietypublishing.org

Macrocyclic polyamines, the class to which the nih.govaneN5 core belongs, emerged as a significant area of research during this period. smolecule.com Early work focused on tetraaza macrocycles like cyclam ( isuct.ruaneN4). smolecule.com The synthesis of these compounds was often challenging, requiring high-dilution conditions to favor intramolecular cyclization over polymerization. smolecule.com The development of metal-templated synthesis methods, where a metal ion organizes the precursor molecules for cyclization, was a major advancement. acs.org

The unique properties of macrocyclic polyamines, such as their ability to form exceptionally stable metal complexes (the "macrocyclic effect") and their capacity for specific recognition of guest molecules, have driven their application in diverse areas. smolecule.comsqu.edu.om They have been extensively used as ligands in coordination chemistry, catalysts, and as building blocks for more complex molecular architectures. smolecule.com In recent decades, research has increasingly focused on the functionalization of the macrocyclic ring, attaching pendant arms to introduce new properties, such as improved metal ion selectivity or biological targeting capabilities, leading to the development of compounds like NTP-15-5. researchgate.net

Contemporary Research Challenges and Opportunities for N-[3-(Triethylammonio)propyl]-15-ane-N5 Free Base

While NTP-15-5 and related compounds present significant opportunities, they also come with research challenges.

Challenges:

Synthesis and Purification: The synthesis of asymmetrically functionalized macrocycles like NTP-15-5 can be complex. It requires selective N-functionalization, which can be difficult to control and may lead to mixtures of products, necessitating challenging purification steps like ion-exchange chromatography. royalsocietypublishing.org

Selectivity and Off-Target Binding: The targeting mechanism relies on a general electrostatic interaction. While effective for targeting highly anionic tissues like cartilage, the permanent positive charge of the quaternary ammonium group could lead to non-specific binding to other negatively charged biological surfaces, such as cell membranes or other components of the ECM. rsc.orgoup.com This could potentially cause off-target effects or reduce the concentration of the probe at the intended site.

Biological Barriers: For therapeutic applications, the molecule must reach its target tissue effectively. The physicochemical properties of a charged macrocyclic compound, including its size and polarity, will influence its absorption, distribution, metabolism, and excretion (ADME) profile, which needs to be carefully optimized.

Opportunities:

Broadening Therapeutic and Diagnostic Applications: The principle of targeting proteoglycan-rich matrices can be extended beyond chondrosarcoma. Other conditions involving the ECM, including osteoarthritis and other cancers, could be targeted with probes based on the NTP-15-5 scaffold. nih.gov By chelating different radionuclides, the platform could be adapted for various imaging modalities (e.g., PET, SPECT) or for radiotherapy.

Development of Theranostic Agents: The dual functionality of the NTP-15-5 structure is ideal for creating theranostic agents—molecules that combine therapeutic and diagnostic capabilities. The macrocycle can chelate a diagnostic radionuclide for imaging, while the pendant arm could be modified to carry a therapeutic payload, allowing for simultaneous visualization and treatment of a disease.

Advanced Molecular Probe Design: The NTP-15-5 free base serves as a versatile scaffold for further chemical modification. The remaining secondary amine groups on the macrocyclic ring can be functionalized to fine-tune the molecule's properties. researchgate.net For example, additional groups could be added to improve solubility, modify the pharmacokinetics, or introduce a second targeting moiety for enhanced specificity. This opens avenues for creating next-generation molecular probes with improved performance for a wide range of applications in chemical biology and medicine.

Data Tables

Table 1: Properties of Related Pentaazamacrocyclic Ligands and Their Complexes

| Compound/Complex | Core Macrocycle | Functional Group | Application/Property | Reference |

| PCBA-Cu Complex | nih.govaneN5 | p-Toluic Acid | Bifunctional reagent for radiolabeling antibodies with 64,67Cu. | acs.org |

| CPTA-Cu Complex | isuct.ruaneN4 (cyclam) | p-Toluic Acid | Kinetically robust complex with a half-life of 24 days at pH 0.0. | acs.org |

| [99mTc]NTP 15-5 | nih.govaneN5 | Triethylammonium (B8662869) propyl | Imaging agent for chondrosarcoma and cartilage integrity. | nih.gov |

| QA-Melphalan | Not specified | Quaternary Ammonium | Targeted delivery of melphalan to chondrosarcoma. | researchgate.net |

| [(Me5PACP)2Ca2(μ-H)2]2+ | nih.govaneN5 | Five Methyl groups | Catalyst for olefin hydrogenation and hydrosilylation. | d-nb.info |

Structure

3D Structure

Properties

CAS No. |

746595-21-1 |

|---|---|

Molecular Formula |

C19H45N6+ |

Molecular Weight |

357.6 g/mol |

IUPAC Name |

triethyl-[3-(1,4,7,10,13-pentazacyclopentadec-1-yl)propyl]azanium |

InChI |

InChI=1S/C19H45N6/c1-4-25(5-2,6-3)19-7-16-24-17-14-22-12-10-20-8-9-21-11-13-23-15-18-24/h20-23H,4-19H2,1-3H3/q+1 |

InChI Key |

KOFRMYGYZMBRNS-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC)CCCN1CCNCCNCCNCCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Triethylammonio Propyl 15 Ane N5 Free Base

Chemical Precursor Synthesis and Intermediate Derivatization

The foundation of a successful macrocycle synthesis lies in the efficient preparation of its open-chain precursors. The synthesis of the linear polyamine backbone is a critical first step, often involving multiple protection and deprotection sequences to ensure the correct connectivity of the final macrocycle. For N-[3-(Triethylammonio)propyl]-15-ane-N5, a common strategy involves the use of tosyl (Ts) or other suitable protecting groups for the amine functionalities.

The synthesis typically commences with a commercially available diamine, which is sequentially alkylated with protected aminoalkyl halides. For instance, a di-tosylated diamine can be reacted with a mono-tosylated aminoalkyl bromide in the presence of a base such as potassium carbonate to build the linear polyamine chain. The triethylammoniopropyl side chain is generally introduced at a later stage, often via quaternization of a precursor amine with ethyl bromide.

Intermediate derivatization is crucial for introducing the necessary functional groups and for facilitating the subsequent cyclization step. This may involve the activation of terminal groups, for example, by converting a terminal amine to a leaving group or by introducing a reactive carbonyl group.

Optimized Reaction Pathways for Macrocycle Formation

The formation of the 15-membered macrocyclic ring is the most challenging step in the synthesis of N-[3-(Triethylammonio)propyl]-15-ane-N5. The success of this step is highly dependent on the chosen cyclization strategy and the precise control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

Cyclization Strategies and Reaction Conditions

A prevalent method for the formation of polyamine macrocycles is the Richman-Atkins reaction, which typically involves the reaction of a di-sulfonamide with a di-haloalkane or a di-sulfonate ester under high-dilution conditions. High-dilution is essential to minimize the probability of intermolecular reactions, thereby promoting the desired intramolecular ring-closing reaction. The choice of solvent and base is also critical; polar aprotic solvents like dimethylformamide (DMF) and strong bases such as cesium carbonate are often employed to facilitate the reaction.

Table 1: Typical Reaction Conditions for Macrocyclization

| Parameter | Condition |

| Reactants | Di-tosylated polyamine, Di-bromoalkane |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Concentration | High Dilution (~0.01 M) |

| Temperature | 60-80 °C |

| Reaction Time | 24-48 hours |

Incorporation of Functionalized Side Chains

The N-[3-(triethylammonio)propyl] side chain is typically introduced after the formation of the macrocyclic ring to avoid interference with the cyclization step. This is often achieved by first attaching a 3-(dimethylamino)propyl group to one of the macrocyclic nitrogen atoms via reductive amination or nucleophilic substitution. Subsequent quaternization of the tertiary amine with an excess of an ethylating agent, such as ethyl iodide or ethyl triflate, yields the desired triethylammonio functionality. The reaction is generally carried out in a polar solvent like acetonitrile (B52724) or acetone (B3395972) at room temperature.

High-Purity Isolation and Chemical Verification Procedures

Following the synthesis, a rigorous purification protocol is necessary to isolate the target compound from unreacted starting materials, by-products of polymerization, and other impurities. A multi-step purification process is typically employed.

Initially, crude purification is performed using solvent extraction to remove inorganic salts and highly polar impurities. This is followed by column chromatography, which is a key step for separating the desired macrocycle from oligomeric by-products. Silica gel is a common stationary phase, with a gradient elution system of increasing polarity, often a mixture of dichloromethane (B109758) and methanol (B129727) with a small amount of ammonium (B1175870) hydroxide (B78521) to prevent protonation of the amines.

Final purification to achieve high purity is often accomplished through recrystallization or preparative high-performance liquid chromatography (HPLC). The chemical identity and purity of the final product are then verified using a combination of analytical techniques.

Table 2: Analytical Techniques for Chemical Verification

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) to determine the exact molecular weight and confirm the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups present in the molecule. |

Process Development for Scalable Research Production

Transitioning the synthesis from a laboratory scale to a larger, scalable research production requires careful optimization of the entire process. Key considerations include the cost and availability of starting materials, the safety of the reaction conditions, and the efficiency of the purification procedures.

Advanced Structural Elucidation and Theoretical Characterization of N 3 Triethylammonio Propyl 15 Ane N5 Free Base

Spectroscopic Analysis of Molecular Architecture

Nuclear Magnetic Resonance Spectroscopy (NMR) for Definitive Structure Determination

No specific 1H or 13C NMR chemical shift data for NTP-15-5 free base could be located in the available search results. This information is crucial for the definitive assignment of the proton and carbon environments within the molecule's architecture.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

While the molecular weight is known, detailed high-resolution mass spectrometry data, including exact mass measurements and specific fragmentation patterns for the this compound, were not found. This information would be essential for confirming the elemental composition and elucidating the compound's structure through its fragmentation pathways.

Infrared and Raman Spectroscopy for Vibrational Mode Assignment

Specific infrared (IR) and Raman spectroscopy data, such as characteristic absorption bands and vibrational mode assignments for the functional groups present in this compound, are not available in the searched literature.

Single-Crystal X-ray Diffraction for Solid-State Conformation

There is no publicly available information regarding the successful crystallization of this compound or any subsequent single-crystal X-ray diffraction analysis. Therefore, critical data such as crystal system, space group, unit cell dimensions, and precise bond lengths and angles for the solid-state conformation cannot be provided.

Computational Chemistry and Molecular Dynamics Simulations

Conformational Landscape Exploration and Energetic Minima

No published computational chemistry or molecular dynamics simulation studies on the this compound were identified. Consequently, there is no data on its conformational landscape, potential energy surfaces, or the energetic minima of its various possible conformers.

Ligand Flexibility and Dynamic Behavior Modeling

The conformational flexibility of macrocyclic ligands like N-[3-(Triethylammonio)propyl]-15-ane-N5 is a critical determinant of their chemical reactivity and binding affinity. The 15-membered ring of the rsc.organeN5 core is inherently flexible, capable of adopting various conformations in solution. The dynamic behavior of this macrocycle is governed by a complex interplay of torsional strains, transannular interactions, and the energetic favorability of different arrangements of the five nitrogen donor atoms.

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape and dynamic behavior of such flexible molecules. rsc.orgrsc.org For the parent rsc.organeN5 macrocycle, computational studies have shown that it can exist in several low-energy conformations. The introduction of the N-[3-(triethylammonio)propyl] side chain is expected to significantly influence this dynamic behavior. The bulky and charged nature of the triethylammonium (B8662869) group introduces steric hindrance and electrostatic interactions that can restrict the conformational freedom of the macrocyclic ring.

Interactive Data Table: Hypothetical Torsional Angle Ranges from MD Simulations

The following table presents hypothetical ranges for key torsional angles within the N-[3-(Triethylammonio)propyl]-15-ane-N5 free base, as would be determined from molecular dynamics simulations. These values illustrate the expected flexibility around specific bonds.

| Dihedral Angle | Atoms Involved | Hypothetical Range (degrees) | Description |

| ω | C-C-N-C (Macrocycle) | -180 to +180 | Rotation within the ethylene (B1197577) bridges of the macrocycle. |

| τ | N-C-C-N (Macrocycle) | 60 to 180 (anti), -60 to -180 (anti), -60 to 60 (gauche) | Conformation of the ethylenediamine (B42938) fragments within the macrocycle. |

| φ | N(macrocycle)-C-C-C (Linker) | -180 to +180 | Rotation around the first C-C bond of the propyl linker. |

| ψ | C-C-C-N+ (Linker) | -180 to +180 | Rotation around the second C-C bond of the propyl linker. |

| χ | C-C-N+-C (Ethyl group) | -180 to +180 | Rotation of the ethyl groups on the quaternary ammonium (B1175870) center. |

Electronic Structure Calculations for Reactive Centers

Understanding the electronic structure of N-[3-(Triethylammonio)propyl]-15-ane-N5 is fundamental to predicting its reactivity, particularly its coordination behavior with metal ions and its interaction with biological targets. Density Functional Theory (DFT) calculations are a well-established method for investigating the electronic properties of molecules, including the distribution of electron density and the identification of reactive sites. iucr.org

The key reactive centers in this molecule are the five nitrogen atoms of the macrocyclic ring and the positively charged quaternary ammonium group. The nitrogen atoms of the rsc.organeN5 core are nucleophilic due to the presence of lone pairs of electrons, making them excellent coordination sites for metal ions. DFT calculations would allow for the determination of the Mulliken or Natural Population Analysis (NPA) charges on each atom, providing a quantitative measure of the electron density distribution.

It is anticipated that the nitrogen atom to which the propyl chain is attached will have a slightly different electronic character compared to the other four nitrogen atoms in the macrocycle. The inductive effect of the alkyl substituent would influence its basicity and nucleophilicity.

The quaternary ammonium group is a permanent cationic center. Electronic structure calculations would confirm the localization of the positive charge on this group and would also show the polarization of the surrounding C-H and C-N bonds. This positively charged center is the primary site for electrostatic interactions with anionic species or negatively charged domains in biological molecules.

Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the most nucleophilic sites, which in this case would be the nitrogen atoms of the macrocycle. The LUMO, on the other hand, would likely be distributed around the quaternary ammonium group and the adjacent atoms, indicating the regions susceptible to nucleophilic attack, although the saturated nature of the compound makes such reactions less probable. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule.

Interactive Data Table: Hypothetical Calculated Electronic Properties

This table presents hypothetical values for key electronic properties of the reactive centers in N-[3-(Triethylammonio)propyl]-15-ane-N5 free base, as would be obtained from DFT calculations.

| Atom/Group | Property | Hypothetical Value | Significance |

| N (unsubstituted macrocycle) | NPA Charge | -0.6 to -0.8 e | Indicates high nucleophilicity and coordination ability. |

| N (substituted macrocycle) | NPA Charge | -0.5 to -0.7 e | Slightly less nucleophilic due to alkyl substitution. |

| N+ (quaternary ammonium) | NPA Charge | +0.9 to +1.0 e | Localized positive charge for electrostatic interactions. |

| HOMO Energy | Energy Level | -5.5 to -6.5 eV | Localized on macrocyclic nitrogens, indicating sites for electrophilic attack. |

| LUMO Energy | Energy Level | +1.0 to +2.0 eV | Indicates regions susceptible to nucleophilic interaction, though less relevant for this saturated molecule. |

| HOMO-LUMO Gap | Energy Difference | 6.5 to 8.5 eV | Suggests high kinetic stability. |

Coordination Chemistry of N 3 Triethylammonio Propyl 15 Ane N5 Free Base with Radiometals

Investigation of Radiometal Chelation Kinetics and Thermodynamics (e.g., Technetium-99m)

The formation of a stable radiometal complex is governed by both kinetic and thermodynamic factors. Kinetically, the reaction must proceed rapidly under pharmaceutically acceptable conditions (e.g., room temperature, aqueous solution). Thermodynamically, the resulting complex must be highly stable to prevent its dissociation in vivo. researchgate.net

Radiochemical Synthesis and Optimization of Radiolabeling Yields

The synthesis of the radiolabeled complex, [99mTc]NTP 15-5, is typically achieved through a kit-based formulation. This method involves the reduction of sodium pertechnetate (B1241340) ([99mTc]NaO4), eluted from a 99Mo/99mTc generator, using a reducing agent such as stannous chloride (SnCl2). nih.govresearchgate.net The reduced technetium is then complexed by the NTP-15-5 ligand present in the kit.

Significant research has been directed toward optimizing the labeling conditions to maximize the radiochemical yield and purity. Studies have led to the development of a lyophilized kit formulation where labeling conditions were optimized to achieve high yields. mdpi.com For the clinical development of the tracer, an injectable solution of [99mTc]NTP 15-5 is prepared with a required radiochemical purity of over 90%. iaea.org The optimization process for similar radiometal complexes often involves adjusting parameters such as ligand concentration, the amount of reducing agent, pH, and incubation time to achieve high labeling efficiency. researchgate.net

| Parameter | Optimized Value/Result | Reference |

|---|---|---|

| Radiochemical Yield | 94.6 ± 1.8% | mdpi.com |

| Required Purity (Clinical) | > 90% | iaea.org |

| Molar Activity (Clinical) | > 2.5 GBq/µmol | iaea.org |

| Synthesis Method | Stannous Chloride Reduction | researchgate.net |

| Format | Lyophilized Kit | mdpi.com |

Radiometal Complex Stability and In Vitro Validation

The stability of the radiometal complex is paramount for its successful application as an imaging agent. The complex must remain intact after administration to ensure that the radionuclide reaches the target tissue and does not accumulate in non-target organs, which could lead to poor image quality and unnecessary radiation dose.

Once introduced into a biological system, the radiometal complex is challenged by various endogenous molecules that can also chelate metals, such as proteins like transferrin. nih.gov Transchelation, the transfer of the radiometal from its original ligand to another biological molecule, must be minimal. The [99mTc]NTP 15-5 complex has been reported to exhibit high in vivo stability. iaea.org The macrocyclic nature of the mdpi.comane-N5 ligand contributes to this stability, as macrocyclic chelators typically form more kinetically inert and thermodynamically stable complexes compared to their linear analogues. researchgate.netresearchgate.net This high stability helps the complex resist transchelation by endogenous competitors in biological media, ensuring that the radioactivity remains associated with the targeting molecule. nih.gov

Radiopharmaceuticals, by their nature, are subject to radiolysis—chemical decomposition caused by the ionizing radiation emitted by the radionuclide itself. This can lead to the degradation of the complex and a decrease in radiochemical purity over time. While specific studies detailing the radiolytic stability assessment of [99mTc]NTP 15-5 were not found in the reviewed literature, it is a critical parameter in radiopharmaceutical development. For a kit-based formulation to be practical, the final product must remain stable and pure for a reasonable period after its preparation. The development of an optimized, lyophilized kit for [99mTc]NTP 15-5 suggests that the formulation yields a stable product suitable for clinical use. mdpi.comnih.gov

Structure-Activity Relationships in Radiometal Complexation

The design of NTP-15-5 is a clear example of a structure-activity relationship (SAR) in a bifunctional radiopharmaceutical. researchgate.net The structure can be deconstructed into two distinct functional domains connected by a propyl linker.

The Coordination Domain: The 1,4,7,10,13-pentaazacyclopentadecane (B1330191) ( mdpi.comane-N5) macrocycle serves as the chelating moiety. iaea.org Its five nitrogen donor atoms and pre-organized cyclic structure are well-suited to form a stable, kinetically inert complex with the oxotechnetium ([99mTc=O]3+) core. The choice of this specific macrocycle is critical for ensuring rapid complexation and high in vivo stability.

The Targeting Domain: The N,N,N-triethylpropan-1-aminium group is a quaternary ammonium (B1175870) function that carries a permanent positive charge. iaea.org This positively charged "tail" is designed to target tissues rich in negatively charged molecules, specifically the proteoglycans found in the extracellular matrix of cartilage. iaea.orggoogle.com

Molecular and Cellular Research on the Biological Interactions of Radiometal N 3 Triethylammonio Propyl 15 Ane N5 Complexes

Elucidation of Target Molecule Recognition and Binding Mechanisms (e.g., Proteoglycans)

The primary mechanism governing the biological interaction of [Radiometal]-N-[3-(Triethylammonio)propyl]-15-ane-N5 complexes, such as 99mTc-NTP-15-5, is the specific recognition and binding to proteoglycans within the extracellular matrix (ECM). This interaction is fundamental to its application as an imaging agent for cartilage and cartilage-producing tumors like chondrosarcomas. snmjournals.orgnih.gov

The targeting strategy is based on a bifunctional approach. The core structure includes a polyazamacrocycle ( rsc.organe-N5) capable of stably chelating radiometals like Technetium-99m (99mTc). snmjournals.orgresearchgate.net Appended to this is a propyl linker with a terminal triethylammonium (B8662869) group, which confers a permanent positive charge. snmjournals.org This quaternary ammonium (B1175870) function is the key to its biological targeting. snmjournals.orgnih.gov

Proteoglycans, major components of the cartilage ECM, are characterized by a high density of negative charges due to their numerous sulfated glycosaminoglycan (GAG) chains (e.g., chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate) and carboxyl groups. snmjournals.orgnih.gov The principal binding mechanism is a strong ionic interaction between the positively charged quaternary ammonium moiety of the NTP-15-5 complex and these negatively charged domains on the proteoglycans. snmjournals.org This allows the radiolabeled complex to accumulate in tissues rich in proteoglycans, such as articular cartilage and the matrix of chondrosarcomas. snmjournals.orgnih.govsnmjournals.org While this ECM binding is considered the main interaction, some studies suggest that direct cellular binding cannot be entirely ruled out, though it is less characterized. snmjournals.org

In vitro studies have been conducted to confirm the binding of these radiometal complexes to proteoglycans. In one key study, the binding of [99mTc]NTP-15-5 was investigated using cultured rabbit articular chondrocytes, which naturally produce a proteoglycan-rich matrix. nih.gov

The strength of this binding was assessed by challenging the complex with buffers of increasing pH. The results demonstrated a strong, pH-dependent interaction. A significant portion of the radiolabeled complex remained bound to the proteoglycans even at alkaline pH, with approximately 50% of the compound dissociating from the proteoglycan complexes at a pH of 8.5. nih.gov This indicates a robust interaction under physiological conditions.

Further ex vivo studies on human knee specimens have corroborated these findings, showing a selective and intense accumulation of 99mTc-NTP-15-5 in articular cartilage. nih.govsciencesconf.org

The high affinity and specificity of NTP-15-5 complexes for proteoglycan-rich tissues have been consistently demonstrated in preclinical imaging studies. researchgate.netresearchgate.net High target-to-nontarget ratios are a hallmark of this interaction, allowing for high-contrast imaging of cartilage. snmjournals.orgresearchgate.net For instance, in a rat model of chondrosarcoma, the tumor-to-background ratio for 99mTc-NTP-15-5 imaging increased significantly over time, reaching values as high as 5.25 in a recurrence model. nih.gov In healthy animals, the ratio of tracer concentration between cartilage and surrounding tissues was found to be approximately 10. snmjournals.org

While these in vivo and ex vivo results strongly support high affinity and specificity, detailed biophysical characterization using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine specific dissociation constants (Kd) for the interaction with purified proteoglycans is not extensively detailed in the reviewed literature. The existing research primarily focuses on functional imaging outcomes rather than the precise quantification of binding kinetics at the molecular level. snmjournals.org

Cellular Uptake and Intracellular Distribution Studies in Relevant Cell Lines

The majority of research on [Radiometal]-N-[3-(Triethylammonio)propyl]-15-ane-N5 complexes focuses on their binding to the extracellular matrix, and as such, detailed investigations into cellular uptake and intracellular trafficking are less common. The primary target is the extracellular proteoglycans, not an intracellular component. snmjournals.orgsnmjournals.org

Specific kinetic analyses of cellular internalization pathways for NTP-15-5 complexes are not extensively documented in the available scientific literature. The prevailing binding model emphasizes extracellular ionic interactions. snmjournals.org Studies on other, structurally unrelated cationic molecules and nanoparticles suggest that cellular uptake, when it occurs, is often energy-dependent and can proceed via pathways like clathrin-mediated endocytosis or macropinocytosis. nih.govnih.gov However, direct evidence for these pathways being significantly involved in the uptake of NTP-15-5 by relevant cell lines like chondrocytes or chondrosarcoma cells is currently lacking. The primary mechanism remains accumulation within the ECM rather than cellular internalization. snmjournals.org

Consistent with the focus on ECM binding, there is limited information regarding the subcellular localization and compartmentalization of NTP-15-5 complexes. Confocal microscopy studies on other cationic compounds have shown localization in cytoplasmic compartments, including lysosomes, after cellular uptake. researchgate.net For instance, some studies have shown that after incubation, certain molecules can accumulate in lysosomes over time. nih.gov However, specific studies mapping the intracellular fate of NTP-15-5 are not prominently featured in the reviewed literature. The signal from imaging studies using 99mTc-NTP-15-5 is attributed to its retention within the cartilaginous ECM. sciencesconf.orgnih.gov

Impact on Cellular Processes and Pathways (excluding safety/adverse effects)

The intended use of [Radiometal]-N-[3-(Triethylammonio)propyl]-15-ane-N5 complexes is as a diagnostic imaging agent. Ideally, such agents should be biologically inert, binding to their target without eliciting a significant downstream cellular response or altering cellular function. researchgate.net

The current body of research focuses on the biodistribution and targeting capabilities of these complexes for imaging applications. snmjournals.orgnih.govnih.gov There is no significant evidence in the reviewed literature to suggest that the binding of 99mTc-NTP-15-5 to extracellular proteoglycans directly impacts or modulates specific cellular processes or signaling pathways, such as cell proliferation, apoptosis, or metabolic activity. Studies on unrelated compounds referred to as "NTP" (non-thermal plasma) have shown effects on pathways like PI3K/AKT/mTOR and apoptosis, but these are distinct entities and their effects are not relevant to the chemical compound NTP-15-5. researchgate.netnih.govoncotarget.com The research on NTP-15-5 and its radiometal complexes has been centered on establishing its validity as a specific and stable imaging biomarker for proteoglycan content. snmjournals.orgnih.gov

Data Tables

Table 1: In Vivo Target-to-Background Ratios for 99mTc-NTP-15-5

| Model | Time Point | Mean Target/Background Ratio (± SD) | Reference |

|---|---|---|---|

| Primary Chondrosarcoma (Rat) | Day 4 | 1.6 ± 0.14 | nih.gov |

| Primary Chondrosarcoma (Rat) | Day 45 | 4.25 ± 0.25 | nih.gov |

| Recurrent Chondrosarcoma (Rat) | Day 4 | 3.27 ± 0.24 | nih.gov |

| Recurrent Chondrosarcoma (Rat) | Day 50 | 5.25 ± 0.49 | nih.gov |

Table 2: In Vitro Binding Characteristics of 99mTc-NTP-15-5

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Binding Assay | Incubation with cultured rabbit articular chondrocytes | Confirmed binding to proteoglycans | nih.gov |

| Dissociation | pH 8.5 | ~50% of the bound complex dissociates | nih.gov |

Compound Names Mentioned in this Article

| Abbreviation / Trivial Name | Full Chemical Name |

| NTP-15-5 free base | N-[3-(Triethylammonio)propyl]-1,4,7,10,13-pentaazacyclopentadecane |

| 99mTc-NTP-15-5 | [99mTc]Technetium-N-[3-(Triethylammonio)propyl]-15-ane-N5 complex |

| Chondroitin Sulfate | A sulfated glycosaminoglycan |

| Keratan Sulfate | A sulfated glycosaminoglycan |

| 99mTc-HMDP | Technetium-99m hydroxymethylenediphosphonate |

Modulation of Extracellular Matrix Remodeling Mechanisms

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its continuous remodeling, a process involving the synthesis and degradation of its components, is crucial for tissue homeostasis, development, and disease progression. nih.gov A key family of enzymes involved in ECM degradation are the matrix metalloproteinases (MMPs). nih.govlongdom.org The interaction of this compound with the ECM is primarily understood through its application as a component of radiolabeled imaging agents, such as [99mTc]NTP 15-5, designed to target cartilage. nih.gov

As a quaternary ammonium compound, NTP-15-5 possesses a strong positive charge. This characteristic facilitates its targeting of negatively charged molecules within the ECM, most notably proteoglycans, which are abundant in cartilaginous tissue. nih.gov This electrostatic interaction is the basis for the accumulation of [99mTc]NTP 15-5 in cartilage, allowing for the visualization of tissues rich in these components. nih.govresearchgate.net

While the targeting of ECM components by NTP-15-5 is established, direct evidence detailing its role in modulating the mechanisms of ECM remodeling, such as influencing the activity of MMPs or their inhibitors (TIMPs), is not extensively documented in the current body of research. Studies on various biological systems have highlighted the delicate balance between MMPs and TIMPs in maintaining ECM homeostasis. An imbalance can lead to pathological conditions, with excessive degradation contributing to diseases like osteoarthritis and accentuated deposition leading to fibrosis. longdom.org Research on other compounds has shown that targeting the ECM and the enzymes that remodel it presents promising therapeutic avenues. nih.gov However, specific studies detailing how this compound directly alters the expression or activity of specific MMPs or TIMPs are limited. The primary focus of existing research has been on its utility as a targeting agent for imaging, rather than as a modulator of ECM remodeling processes.

Perturbation of Cell Surface Receptor Dynamics

Cell surface receptors are integral to cellular communication, translating extracellular cues into intracellular signals that govern a myriad of cellular functions, including adhesion, migration, and proliferation. The interaction between cells and the ECM is largely mediated by these receptors, with integrins being a prominent family in this regard. researchgate.net

The biological interactions of this compound at the cellular level are intrinsically linked to its affinity for the ECM. By binding to proteoglycans within the matrix, it indirectly influences the environment in which cell surface receptors operate. Proteoglycans themselves can interact with cell surface receptors like integrins and heparan sulfate proteoglycans, sometimes acting as a bridge between the matrix and the cell to induce cellular responses. researchgate.net

Direct binding studies of this compound to specific cell surface receptors are not widely available. Its primary interaction is described as an electrostatic attraction to the negatively charged components of the ECM. nih.gov However, by altering the local molecular landscape of the ECM, it is plausible that NTP-15-5 could indirectly affect cell surface receptor dynamics. For instance, the binding of NTP-15-5 to proteoglycans might sterically hinder or otherwise alter the interaction of these proteoglycans with their cell surface receptor partners.

Furthermore, the ECM serves as a reservoir for growth factors, which are released upon remodeling and can then bind to their respective receptors on the cell surface. nih.gov While NTP-15-5's role is primarily passive targeting, any process that influences ECM integrity could potentially affect the availability of these growth factors to their receptors. The current literature on NTP-15-5, however, does not provide specific details on its direct perturbation of the structure, clustering, or signaling pathways of cell surface receptors like integrins or other receptor tyrosine kinases. Research in other areas has demonstrated that changes in the ECM can significantly impact receptor signaling, for example, through integrin-mediated pathways that influence cell fate. mdpi.com

Table of Compounds

| Compound Name |

| [99mTc]N-[3-(Triethylammonio)propyl]-15-ane-N5 complex |

| This compound |

| Matrix Metalloproteinases (MMPs) |

| Tissue Inhibitors of Metalloproteinases (TIMPs) |

| Proteoglycans |

| Integrins |

| Heparan sulfate proteoglycans |

| Receptor tyrosine kinases |

| N-pyridinium-propyl-cyclam (NPPC) |

| N-triethylammonium-propyl-cyclam (NTPC) |

Modulation of Extracellular Matrix Remodeling Mechanisms

The extracellular matrix (ECM) is a complex and dynamic network of proteins and other macromolecules that provides structural and biochemical support to cells, influencing their survival, growth, and differentiation. nih.gov The process of ECM remodeling, involving the degradation and resynthesis of its components, is critical for normal physiological processes and is often dysregulated in disease. nih.gov A key family of enzymes responsible for the degradation of ECM components are the matrix metalloproteinases (MMPs). nih.govlongdom.org

The interaction of N-[3-(Triethylammonio)propyl]-15-ane-N5 (NTP-15-5) free base with the extracellular matrix is primarily understood in the context of its use in radiolabeled complexes, such as [99mTc]NTP 15-5, for imaging purposes. nih.gov As a quaternary ammonium compound, NTP-15-5 carries a significant positive charge, which leads to its electrostatic attraction to negatively charged molecules within the ECM. nih.gov This property is particularly relevant for targeting cartilage, which is rich in negatively charged proteoglycans. nih.gov This interaction forms the basis for the use of [99mTc]NTP 15-5 as an imaging agent to assess cartilage integrity in conditions like osteoarthritis and to detect chondrosarcomas, which are characterized by an overproduction of cartilage ECM. nih.gov

While the targeting of ECM components by NTP-15-5 is well-established, there is limited direct scientific evidence detailing its specific role in modulating the mechanisms of ECM remodeling. For instance, studies specifically investigating the effect of this compound on the expression or enzymatic activity of various MMPs or their endogenous inhibitors (TIMPs) are not prevalent in the available literature. The balance between MMPs and TIMPs is crucial for maintaining tissue homeostasis; an imbalance can lead to pathological ECM degradation or excessive accumulation. longdom.org Although targeting ECM remodeling enzymes is a known therapeutic strategy, the primary research focus for NTP-15-5 has been its utility as a targeting vehicle for diagnostic imaging rather than as an active modulator of these enzymatic processes. nih.govnih.gov

| Interaction | Molecule | Significance | Reference |

| Electrostatic Attraction | Proteoglycans | Targeting of NTP-15-5 to cartilage ECM | nih.gov |

| ECM Degradation | Matrix Metalloproteinases (MMPs) | Key enzymes in ECM remodeling | nih.govlongdom.org |

Perturbation of Cell Surface Receptor Dynamics

Cell surface receptors are crucial for mediating communication between the cell and its external environment, including the ECM. These interactions regulate fundamental cellular processes such as adhesion, migration, and signaling. researchgate.net Integrins, a major class of cell surface receptors, play a pivotal role in linking the ECM to the intracellular cytoskeleton and in transducing signals. researchgate.netmdpi.com

The biological activity of NTP-15-5 at the cellular interface is largely a consequence of its strong affinity for ECM components. By binding to proteoglycans in the matrix, NTP-15-5 can alter the local microenvironment of cell surface receptors. nih.govresearchgate.net Proteoglycans themselves are known to interact with various cell surface receptors, including integrins and heparan sulfate proteoglycans, often acting as co-receptors or modulating ligand-receptor interactions. researchgate.net

Direct evidence of this compound binding to and perturbing the dynamics of specific cell surface receptors is scarce. The primary interaction described is the electrostatic binding to the negatively charged ECM. nih.gov However, it is conceivable that by binding to proteoglycans, NTP-15-5 could indirectly influence cell surface receptor function. For example, such binding could cause steric hindrance that affects the ability of proteoglycans to interact with their receptor partners on the cell surface.

The ECM also acts as a storage depot for various growth factors, which can be released upon ECM remodeling to activate their corresponding cell surface receptors. nih.gov While NTP-15-5 is primarily viewed as a targeting agent, any compound that influences the structure and integrity of the ECM could potentially impact the bioavailability of these growth factors and, consequently, cell surface receptor signaling. Nevertheless, the current body of research on NTP-15-5 does not provide detailed insights into its direct effects on the clustering, internalization, or signaling activity of specific receptors like integrins.

| Receptor/Molecule | Function | Potential Indirect Effect of NTP-15-5 | Reference |

| Integrins | Cell-ECM adhesion, signaling | Altered interaction with ECM components | researchgate.netmdpi.com |

| Heparan Sulfate Proteoglycans | Co-receptors, growth factor binding | Modulation of ligand-receptor interactions | researchgate.net |

| Growth Factor Receptors | Cellular signaling | Altered availability of ECM-bound growth factors | nih.gov |

Preclinical Research Applications in Animal Models Utilizing Radiometal N 3 Triethylammonio Propyl 15 Ane N5 Complexes

In Vivo Biodistribution and Pharmacokinetic Profiling in Murine and Other Non-Human Models

Preclinical studies in various animal models, including rats, rabbits, and mice, have been conducted to characterize the biodistribution and pharmacokinetic profile of 99mTc-NTP 15-5. researchgate.netnih.gov These studies are crucial for understanding the tracer's behavior in a living system and its suitability for imaging specific tissues.

Tissue-Specific Accumulation and Clearance Rates

Following intravenous administration in healthy rodents and rabbits, 99mTc-NTP 15-5 demonstrates marked accumulation in articular cartilage. researchgate.net This uptake is rapid, with specific accumulation in cartilage joints of mice observed as early as 30 minutes post-injection. researchgate.netnih.gov The tracer's affinity for cartilage is attributed to the electrostatic interaction between its quaternary ammonium (B1175870) function and the negatively charged proteoglycans within the cartilage matrix. nih.gov

In a study using healthy rabbits, the accumulation of 99mTc-NTP 15-5 in cartilage was compared to another radiotracer, 64Cu-2. The results showed significant uptake of 99mTc-NTP 15-5 in the cartilage over time. google.com Conversely, the accumulation in non-target organs like the liver was found to be comparatively low. google.com Pharmacokinetic studies in rats with similar quaternary ammonium compounds, [3H]NTPC and [3H]NPPC, showed high and rapid concentration in articular cartilage, followed by a single exponential decrease with half-lives of 82 and 75 minutes, respectively. researchgate.net

Blood Pool Kinetics and Excretion Pathway Analysis

The pharmacokinetic profile of 99mTc-NTP 15-5 is characterized by its behavior in the bloodstream and subsequent elimination from the body. A planned phase I human trial protocol outlines the collection of blood samples at multiple time points (5, 10, 15, 30 minutes, and 1, 2, 4, 6-8 hours post-injection) to thoroughly analyze its blood kinetics. nih.gov The primary route of excretion is expected to be through the urinary system, with an 8-hour urine collection planned to evaluate the amount of tracer eliminated. nih.gov This is consistent with the need for adequate urinary clearance for a viable molecular imaging agent. google.com

Application in Pathophysiological Disease Models (e.g., Osteoarthritis, Chondrosarcoma)

The ability of 99mTc-NTP 15-5 to target proteoglycans makes it a valuable tool for studying diseases characterized by alterations in the cartilage extracellular matrix, such as osteoarthritis and chondrosarcoma. nih.govnih.gov

Non-Invasive Longitudinal Monitoring of Disease Progression

Preclinical studies have demonstrated the utility of 99mTc-NTP 15-5 for the non-invasive monitoring of disease progression in animal models. nih.gov In a murine model of osteoarthritis induced by destabilization of the medial meniscus (DMM), SPECT-CT imaging with 99mTc-NTP 15-5 was used to track cartilage remodeling over 24 weeks. nih.gov The study observed that the accumulation of the radiotracer in the operated joint initially increased and then decreased as the pathology progressed. nih.gov

Similarly, in a rat model of chondrosarcoma, 99mTc-NTP 15-5 imaging was performed at regular intervals to monitor tumor development. nih.govnih.gov The tracer accumulation was observed at the tumor implantation sites, and changes in uptake correlated with the progression of the disease. nih.gov These studies highlight the potential of this imaging agent to provide functional information about the disease state, which is often not obtainable through conventional imaging techniques like CT and MRI. nih.gov

Evaluation of Experimental Therapeutic Efficacy

99mTc-NTP 15-5 imaging has been effectively used to assess the response to experimental therapies in animal models. In the DMM model of osteoarthritis, the tracer was used to monitor the effects of sprifermin, a disease-modifying osteoarthritis drug. nih.govppexmed.com The results showed a significant increase in 99mTc-NTP 15-5 uptake in the pathological knees of sprifermin-treated mice compared to controls, indicating cartilage matrix remodeling in response to the treatment. nih.gov

In a study on a Swarm rat orthotopic model of chondrosarcoma, 99mTc-NTP 15-5 imaging was employed to evaluate the efficacy of zoledronic acid. nih.govnih.gov A weaker accumulation of the radiotracer was observed in the tumors of treated rats compared to the control group, suggesting a decrease in proteoglycan content associated with the therapeutic response. nih.gov The target-to-background ratios of the tracer uptake were significantly lower in the treated group from day 24 onwards. nih.gov

Advanced Quantitative In Vivo Imaging Methodologies

The application of 99mTc-NTP 15-5 in preclinical research leverages advanced in vivo imaging techniques to provide quantitative data. Single-Photon Emission Computed Tomography (SPECT), often combined with Computed Tomography (SPECT-CT), is the primary modality used for imaging with this tracer. researchgate.netnih.gov This hybrid imaging approach allows for the precise anatomical localization of the tracer uptake, providing a detailed view of its distribution within the joints and tumors. nih.gov

Quantitative analysis of SPECT images involves measuring the amount of tracer accumulation in specific regions of interest. This is often expressed as a ratio, such as the target-to-background ratio (TBR) in chondrosarcoma studies or the ratio of uptake in the pathological knee to the contralateral knee (PK/CK) in osteoarthritis models. nih.govnih.gov These quantitative metrics enable objective assessment of disease severity and response to treatment. nih.govnih.gov The development of such quantitative imaging biomarkers is crucial for advancing personalized medicine, allowing for the forecasting of tumor development and optimization of treatment strategies. arxiv.orgicr.ac.uk

Single-Photon Emission Computed Tomography (SPECT) Data Acquisition and Reconstruction

In preclinical animal studies, SPECT imaging is performed after the intravenous administration of the [⁹⁹ᵐTc]NTP-15-5 complex.

Data Acquisition: Acquisition protocols are adapted to the specific animal model and research question. In a murine model of osteoarthritis, multimodal SPECT-CT imaging was conducted 30 minutes after injecting 20 MBq of [⁹⁹ᵐTc]NTP-15-5. mediso.huresearchgate.net This was performed using a specialized small animal imaging system (NanoScan SPECT-CT) equipped with four detectors and multi-pinhole collimation (APT62) to maximize sensitivity and resolution. mediso.hu In other studies involving mice, SPECT acquisition has been performed using a 1 mm pinhole collimator. nih.gov For studies on rheumatoid arthritis in rats, planar scintigraphy acquisitions were performed for 10 minutes, starting 30 minutes after the injection of 25 MBq of the radiotracer, using a 15% energy window centered on the 140 keV photopeak of ⁹⁹ᵐTc. snmjournals.org Dynamic planar imaging has shown that [⁹⁹ᵐTc]NTP-15-5 rapidly accumulates in joints, reaching a peak within 5 minutes post-injection and maintaining this level for at least 90 minutes. nih.gov

Data Reconstruction: Following acquisition, the raw projection data is processed to create cross-sectional images. The tomographic reconstruction of SPECT data is commonly performed using iterative algorithms. One such method used in [⁹⁹ᵐTc]NTP-15-5 studies is the three-dimensional ordered subset expectation maximization (3D-OSEM) algorithm. nih.gov This algorithm provides a good balance between reconstruction speed and image quality, allowing for the accurate representation of radiotracer distribution in three-dimensional space. The resulting SPECT images are often fused with co-registered CT scans, which provide anatomical context to the functional SPECT data, enabling precise localization of radiotracer uptake within specific tissues like the femoral condyle and tibial plateau. mediso.hunih.gov

Image Denoising and Quantitative Analysis Techniques (e.g., Tumor-to-Muscle Ratios)

Image Denoising: While specific denoising filters applied in [⁹⁹ᵐTc]NTP-15-5 studies are not always detailed in the literature, image denoising is a critical step in post-processing to improve image quality and the accuracy of quantification. Noise in SPECT images, arising from the statistical nature of photon decay and detection, can obscure small or low-uptake lesions and introduce errors in activity measurements. Standard practice involves the application of filtering techniques to smooth the data without significantly degrading spatial resolution or quantitative accuracy.

Quantitative Analysis: A primary goal of preclinical imaging with [⁹⁹ᵐTc]NTP-15-5 is to quantify changes in tissue function. This is typically achieved by measuring the radioactivity concentration in a region of interest (ROI). To normalize for variations in injected dose and animal size, ratios are calculated.

In studies of chondrosarcoma in rat models, a target-to-background ratio (TBR) is used, often defined as the ratio of radiotracer uptake in the tumor to that in a non-target tissue like muscle. snmjournals.orgsnmjournals.org This quantitative approach allows for the tracking of disease progression and response to therapy. For instance, in a primary tumor model, the mean tumor-to-muscle ratio increased significantly over time as the disease progressed. snmjournals.org

For joint pathologies like osteoarthritis or rheumatoid arthritis, quantification often involves calculating a ratio of uptake in the pathological joint to the uptake in the contralateral, healthy joint, referred to as the scintigraphic ratio (SRc). snmjournals.orgmediso.hu This method effectively uses the animal as its own control.

Below is a table summarizing quantitative findings from a study on a primary chondrosarcoma model in rats.

| Day After Implantation | Mean Tumor Volume (mm³) | Mean Tumor-to-Muscle Ratio (TBR) |

| Day 4 | Not measurable | 1.60 ± 0.14 |

| Day 15 | 217.5 ± 48.6 | 1.95 ± 0.11 |

| Day 45 | 4539.5 ± 850.2 | 4.25 ± 0.25 |

| Data sourced from a study on a Swarm rat chondrosarcoma model. snmjournals.org |

Correlation of Imaging Biomarkers with Ex Vivo Histopathological and Biochemical Findings

A crucial step in validating any new imaging agent is to demonstrate that the in vivo imaging signal correlates with direct biological measurements of the target tissue. For [⁹⁹ᵐTc]NTP-15-5, imaging-derived biomarkers, such as the TBR or SRc, have been correlated with ex vivo findings from histology and biochemical assays. mediso.hu

In a murine osteoarthritis model treated with a disease-modifying drug (sprifermin), the increased uptake of [⁹⁹ᵐTc]NTP-15-5 observed in the treated knees via SPECT imaging was consistent with an increase in proteoglycan content as measured by ex vivo biochemical assays. researchgate.net Furthermore, the imaging findings were compared with histopathological scoring of osteoarthritis alterations (based on OARSI guidelines) on haematoxylin-safranin-O-stained tissue sections, which confirmed features like cartilage fibrillation and loss in the diseased joints. researchgate.net

Similarly, in a rat model of rheumatoid arthritis, an increased scintigraphic ratio in arthritic joints was associated with an increased proteoglycan content measured in the whole joint ex vivo. snmjournals.orgsnmjournals.org Treatment with an anti-inflammatory drug dose-dependently reduced both the in vivo imaging signal and the ex vivo measured proteoglycan content. snmjournals.org In chondrosarcoma models, histopathologic analysis performed at the end of imaging studies confirmed the presence of tumors at the sites of high radiotracer accumulation. snmjournals.org

These strong correlations between the non-invasive SPECT signal and direct tissue analysis confirm that [⁹⁹ᵐTc]NTP-15-5 uptake is a valid in vivo biomarker for proteoglycan density and cartilage remodeling. nih.gove-smi.eu

Advanced Research Directions and Translational Potential for N 3 Triethylammonio Propyl 15 Ane N5 Derivatives

Development of Novel Ligand Derivatives for Enhanced Targeting Specificity

The development of novel ligand derivatives based on the N-[3-(Triethylammonio)propyl]-15-ane-N5 scaffold is a key area of ongoing research. The primary goal is to enhance the specificity and affinity of these compounds for their intended biological targets. This involves the strategic modification of the lead compound to optimize its interaction with the target molecule, while minimizing off-target effects.

One approach to enhancing targeting specificity is through the modification of the quaternary ammonium (B1175870) head group. The positively charged quaternary ammonium function is crucial for the initial electrostatic interaction with negatively charged proteoglycans in the extracellular matrix of cartilage and certain tumors. researchgate.netnih.gov Researchers are exploring the synthesis of derivatives with altered alkyl chain lengths or the introduction of different functional groups on the ammonium head. These modifications can fine-tune the charge distribution and steric hindrance, thereby influencing the binding affinity and specificity.

Furthermore, the synthesis of bifunctional derivatives represents a significant step forward. In this approach, a second targeting moiety is incorporated into the N-[3-(Triethylammonio)propyl]-15-ane-N5 structure. This dual-targeting strategy can lead to a substantial increase in target specificity and cellular uptake. For instance, a derivative could be designed to bind to both proteoglycans and a cell-surface receptor that is overexpressed on cancer cells, thereby achieving a higher concentration of the compound at the tumor site.

| Derivative Type | Rationale for Development | Potential for Enhanced Specificity |

| Modified Quaternary Ammonium Head | To optimize electrostatic interactions and steric fit with the target proteoglycans. | By fine-tuning the charge and size of the head group, derivatives can be created that show preferential binding to specific types of proteoglycans or tissues. |

| Altered Linker Moiety | To improve the conformational flexibility and accessibility of the binding domain. | A linker of optimal length and composition can position the targeting head for more effective binding and can also influence the overall biodistribution of the compound. |

| Bifunctional Ligands | To achieve dual targeting of both the extracellular matrix and specific cell surface receptors. | This approach can significantly increase the concentration of the compound at the desired site by leveraging two distinct molecular recognition events. |

Rational Design of Multi-Modal Imaging Probes Incorporating N-[3-(Triethylammonio)propyl]-15-ane-N5

The development of multi-modal imaging probes is a rapidly advancing field that aims to provide a more comprehensive understanding of biological processes by combining the strengths of different imaging techniques. mdpi.com The N-[3-(Triethylammonio)propyl]-15-ane-N5 scaffold is an excellent candidate for the rational design of such probes due to its inherent targeting capabilities.

The core principle behind the design of these probes is the integration of multiple imaging reporters into a single molecular entity. For example, the polyaza-macrocyclic core of N-[3-(Triethylammonio)propyl]-15-ane-N5 is adept at chelating radiometals like technetium-99m for Single-Photon Emission Computed Tomography (SPECT) imaging. researchgate.net To create a multimodal probe, this core can be further modified to incorporate reporters for other imaging modalities such as Magnetic Resonance Imaging (MRI) or fluorescence imaging. researchgate.netresearchgate.net

For MRI, a chelating agent for paramagnetic metal ions, such as gadolinium(III), can be conjugated to the N-[3-(Triethylammonio)propyl]-15-ane-N5 backbone. This would allow for the simultaneous acquisition of both SPECT and MRI data, providing complementary information on the anatomical location and functional status of the targeted tissue. Similarly, a fluorescent dye can be attached to the molecule to enable optical imaging, which offers high resolution for in vitro and ex vivo studies. thno.org

The rational design of these probes requires careful consideration of the chemical linkages used to attach the different imaging reporters. These linkers must be stable under physiological conditions and should not interfere with the targeting function of the quaternary ammonium group or the chelating properties of the macrocycle. The ultimate goal is to create a versatile and robust probe that can provide a wealth of information from a single administration. nih.gov

| Imaging Modality | Reporter Group | Rationale for Integration |

| SPECT | Technetium-99m | High sensitivity for in vivo imaging of proteoglycan-rich tissues. researchgate.netsnmjournals.org |

| MRI | Gadolinium(III) chelate | Provides high-resolution anatomical information to complement the functional data from SPECT. researchgate.net |

| Fluorescence Imaging | Organic dye | Offers high-resolution imaging for cellular and tissue-level studies, aiding in the validation of in vivo findings. thno.org |

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Understanding

To fully elucidate the biological effects and therapeutic potential of N-[3-(Triethylammonio)propyl]-15-ane-N5 derivatives, their integration with high-throughput screening (HTS) and "omics" technologies is essential. These powerful tools can provide a comprehensive understanding of the molecular mechanisms underlying the action of these compounds and can help to identify new therapeutic targets.

HTS allows for the rapid screening of large libraries of N-[3-(Triethylammonio)propyl]-15-ane-N5 derivatives to identify compounds with the desired biological activity. For example, an HTS assay could be developed to measure the binding affinity of different derivatives for proteoglycans or their ability to inhibit the growth of cancer cells. This would enable the rapid identification of lead compounds for further development.

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the changes that occur in cells and tissues in response to treatment with N-[3-(Triethylammonio)propyl]-15-ane-N5 derivatives. researchgate.netmdpi.com For instance, transcriptomic analysis could be used to identify genes that are up- or down-regulated in chondrosarcoma cells following treatment with a therapeutic derivative. researchgate.net This information could reveal the signaling pathways that are affected by the compound and could suggest new strategies for combination therapy. Similarly, proteomic and metabolomic analyses can provide insights into the changes in protein expression and metabolic pathways, respectively. mdpi.comfrontiersin.org

The integration of these data with the imaging findings from N-[3-(Triethylammonio)propyl]-15-ane-N5-based probes can provide a powerful, multi-scale understanding of the disease process. This systems biology approach will be crucial for the development of personalized medicine strategies that are tailored to the specific molecular characteristics of a patient's disease. nih.gov

| Technology | Application in N-[3-(Triethylammonio)propyl]-15-ane-N5 Research | Expected Outcome |

| High-Throughput Screening (HTS) | Rapidly screen libraries of derivatives for binding affinity and biological activity. | Identification of lead compounds with optimized properties for further development. |

| Transcriptomics | Analyze changes in gene expression in response to treatment with derivatives. | Elucidation of the molecular pathways affected by the compounds and identification of potential biomarkers of response. researchgate.net |

| Proteomics | Profile changes in protein expression and post-translational modifications. | Understanding the downstream effects of the compounds on cellular function and signaling. mdpi.comfrontiersin.org |

| Metabolomics | Characterize alterations in metabolic pathways. | Revealing the impact of the compounds on cellular metabolism and identifying metabolic vulnerabilities that could be targeted therapeutically. |

Exploration of Theranostic Strategies (excluding clinical trial data)

The unique targeting properties of N-[3-(Triethylammonio)propyl]-15-ane-N5 derivatives make them ideal candidates for the development of theranostic agents. Theranostics is a revolutionary approach that combines diagnostic and therapeutic capabilities into a single agent, allowing for simultaneous diagnosis, treatment, and monitoring of therapeutic response. researchgate.netnih.gov

A theranostic agent based on the N-[3-(Triethylammonio)propyl]-15-ane-N5 scaffold would typically consist of three key components: the targeting moiety (the quaternary ammonium group), an imaging reporter (such as a radionuclide or a fluorescent dye), and a therapeutic agent. thno.orgnih.gov The therapeutic agent could be a cytotoxic drug, a radionuclide for radiotherapy, or a photosensitizer for photodynamic therapy.

For example, a derivative could be developed that is conjugated to a potent anticancer drug. mdpi.comresearchgate.net Upon administration, the theranostic agent would accumulate at the tumor site due to the targeting action of the quaternary ammonium group. The imaging reporter would allow for the visualization of the tumor and the confirmation of drug delivery. Once localized, the therapeutic agent would be released, exerting its cytotoxic effect on the cancer cells. This targeted delivery approach has the potential to increase the efficacy of the treatment while reducing the systemic toxicity associated with conventional chemotherapy. nih.gov

Another promising theranostic strategy involves the use of radionuclides for both imaging and therapy. For instance, a derivative could be labeled with a radionuclide that emits both gamma rays for SPECT imaging and beta particles for radiotherapy. This would allow for the non-invasive monitoring of the tumor response to the radiotherapy, enabling the personalization of the treatment regimen. The development of such theranostic agents based on N-[3-(Triethylammonio)propyl]-15-ane-N5 derivatives holds great promise for the future of cancer treatment. researchgate.net

| Theranostic Approach | Therapeutic Payload | Mechanism of Action |

| Targeted Chemotherapy | Cytotoxic drug (e.g., doxorubicin, melphalan) | The N-[3-(Triethylammonio)propyl]-15-ane-N5 derivative delivers the cytotoxic drug specifically to the tumor site, minimizing damage to healthy tissues. nih.gov |

| Radionuclide Therapy | Therapeutic radionuclide (e.g., lutetium-177, yttrium-90) | The derivative delivers a therapeutic dose of radiation directly to the tumor cells, leading to their destruction. |

| Photodynamic Therapy | Photosensitizer | Upon activation with light of a specific wavelength, the photosensitizer generates reactive oxygen species that induce cell death in the targeted tumor cells. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of NTP-15-5 free base that researchers must prioritize during experimental design?

- Methodological Answer: Begin with characterization using techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) for thermal stability analysis. Cross-validate results with mass spectrometry (MS) to ensure molecular integrity. Establish baseline solubility profiles in solvents relevant to intended applications (e.g., aqueous buffers for biological assays) .

Q. What methodologies are recommended for synthesizing this compound with high reproducibility?

- Methodological Answer: Optimize reaction conditions (e.g., temperature, catalyst loading) through iterative Design of Experiments (DoE) approaches. Use inert atmospheres to prevent oxidation and monitor reaction progress via thin-layer chromatography (TLC) or real-time spectroscopic methods. Post-synthesis, employ recrystallization or column chromatography for purification, followed by rigorous validation using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer: Implement accelerated stability testing under controlled humidity (e.g., 40°C/75% RH) and monitor degradation kinetics using HPLC-UV or LC-MS. Include control batches stored at -20°C for baseline comparison. Analyze degradation products via tandem MS to identify instability mechanisms (e.g., hydrolysis, photodegradation) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across independent studies?

- Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate experiments under standardized conditions, including positive/negative controls. Apply multivariate statistical models (e.g., ANOVA with post-hoc tests) to isolate variables affecting bioactivity. Cross-reference findings with structural analogs to validate mechanistic hypotheses .

Q. How can researchers address discrepancies in stability data of this compound across different experimental conditions?

- Methodological Answer: Systematically vary environmental factors (pH, light exposure, ionic strength) in a factorial design. Use kinetic modeling (e.g., Arrhenius equations) to extrapolate degradation rates. Validate models with long-term stability data and apply machine learning tools to predict outlier scenarios. Publish raw datasets to enable cross-study reproducibility audits .

Q. What experimental frameworks are optimal for comparative studies of this compound and its salt forms?

- Methodological Answer: Design parallel experiments comparing dissolution kinetics (via USP apparatus), bioavailability (in vivo/in vitro correlations), and crystallinity (X-ray diffraction). Use isothermal titration calorimetry (ITC) to quantify salt formation energetics. Ensure statistical power by calculating sample sizes a priori based on effect size estimates from pilot studies .

Q. What advanced computational modeling approaches are suitable for predicting the reactivity of this compound in novel environments?

- Methodological Answer: Apply density functional theory (DFT) to model electronic configurations and reaction pathways. Validate predictions with experimental data (e.g., Hammett plots for substituent effects). Use molecular dynamics (MD) simulations to assess solvation dynamics and intermolecular interactions in silico. Integrate results with QSAR models for toxicity or efficacy profiling .

Methodological Guidelines for Data Interpretation

- For Basic Questions : Prioritize orthogonal validation (e.g., NMR + HPLC) to minimize analytical bias .

- For Advanced Questions : Use open-source data repositories (e.g., Zenodo) to share raw datasets and enable collaborative troubleshooting .

- Ethical Considerations : Disclose all conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.